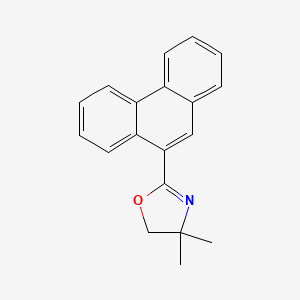
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- is a heterocyclic compound containing an oxazole ring. This compound is notable for its unique structure, which includes a phenanthrene moiety. Oxazoles are known for their presence in various natural products and their importance in medicinal chemistry due to their biological activities.
Preparation Methods
The synthesis of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Chemical Reactions Analysis
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of more aromatic oxazole derivatives .
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- can be compared with other similar compounds, such as:
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: This compound has a similar oxazole ring but lacks the phenanthrene moiety, making it less complex and potentially less biologically active.
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: This compound contains an oxazoline ring and a methoxyphenyl group, differing in structure and potentially in its chemical and biological properties.
The uniqueness of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- lies in its phenanthrene moiety, which can impart additional biological activities and chemical reactivity compared to simpler oxazole derivatives.
Properties
CAS No. |
211426-58-3 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenanthren-9-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C19H17NO/c1-19(2)12-21-18(20-19)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,12H2,1-2H3 |
InChI Key |
BRBTXCQFEZWLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


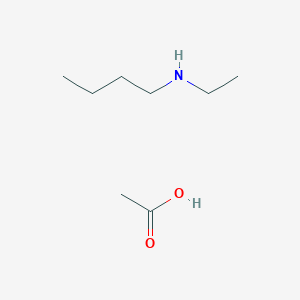
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
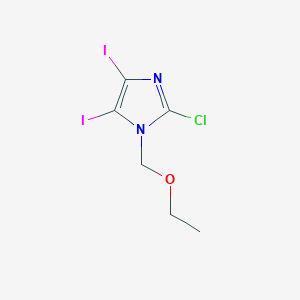
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
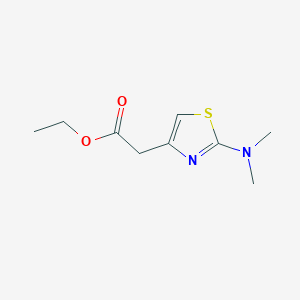

![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)

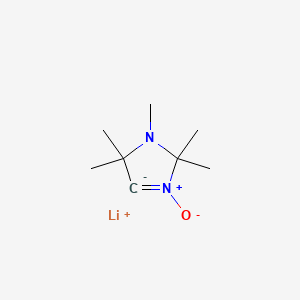

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
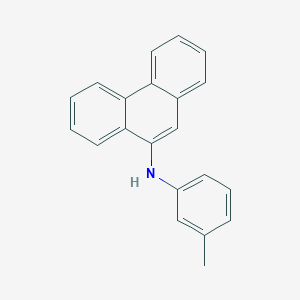
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
